2-dehydro-D-galactopyranose

Tumor cell proliferation DNA synthesis inhibition Glycolysis

2-Dehydro-D-galactopyranose (synonyms: D-galactosone, D-lyxo-hexos-2-ulose, 2-keto-D-galactose; CAS 54142-77-7; molecular formula C₆H₁₀O₆; molecular weight 178.14 g/mol) is the 2-keto oxidation derivative of D-galactose, formally a 1,2-dicarbonyl aldose belonging to the 2-keto aldose family that includes D-glucosone, D-allosone, and 6-deoxy-D-glucosone. The compound is defined by the IUPAC name (4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-one and carries the ChEBI identifier CHEBI:55499.

Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
Cat. No. B1252434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-dehydro-D-galactopyranose
Molecular FormulaC6H10O6
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC(C1C(C(C(=O)C(O1)O)O)O)O
InChIInChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-4,6-9,11H,1H2/t2-,3+,4+,6?/m1/s1
InChIKeyFYWIDDXZIOQEQU-XDJBDKDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Dehydro-D-Galactopyranose (D-Galactosone) Procurement Guide: Key Identity, CAS 54142-77-7, and Baseline Characterization


2-Dehydro-D-galactopyranose (synonyms: D-galactosone, D-lyxo-hexos-2-ulose, 2-keto-D-galactose; CAS 54142-77-7; molecular formula C₆H₁₀O₆; molecular weight 178.14 g/mol) is the 2-keto oxidation derivative of D-galactose, formally a 1,2-dicarbonyl aldose belonging to the 2-keto aldose family that includes D-glucosone, D-allosone, and 6-deoxy-D-glucosone [1]. The compound is defined by the IUPAC name (4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-one and carries the ChEBI identifier CHEBI:55499 [2]. In aqueous solution, D-galactosone forms a complex equilibrium mixture of up to 15 isomeric forms (pyranoses, furanoses, open-chain, and hydrated species), whereas in organic solvents such as Me₂SO, DMF, and pyridine the composition simplifies to 70–90% of the predominant α-1,5-pyranose conformer [3]. The compound has been investigated for its ability to inhibit DNA synthesis, trap uridylate pools, and suppress glucuronide conjugation in cellular systems [4].

Why 2-Dehydro-D-Galactopyranose Cannot Be Generically Substituted with D-Glucosone or Other 2-Keto Aldoses


Although D-galactosone shares the 2-keto aldose scaffold with D-glucosone (its C-4 epimer), the two compounds diverge fundamentally in their cellular mechanism of action, metabolic activation pathway, and downstream effects on energy metabolism. D-galactosone is phosphorylated by galactokinase and converted to an unstable UDP-galactosone adduct that selectively traps uridylate pools and induces UTP deficiency, whereas D-glucosone acts primarily as a hexokinase inhibitor that suppresses glycolysis by 60–70% at equimolar concentration [1]. Moreover, the galacto-configuration dictates a distinct isomeric equilibrium profile in solution compared to the gluco- or allo-epimers, with direct consequences for regio- and stereoselective chemical reactivity [2]. These mechanistic and physicochemical differences mean that substituting galactosone with glucosone or another 2-keto aldose will produce qualitatively different experimental outcomes in any assay system that involves nucleotide metabolism, glycolytic flux, or stereochemically sensitive synthetic steps.

Quantitative Differentiation Evidence: 2-Dehydro-D-Galactopyranose vs. D-Glucosone, Methylglyoxal, D-Allosone, and D-Galactosamine


Glycolysis-Neutral DNA Synthesis Inhibition: D-Galactosone Spares Lactate Production While D-Glucosone Suppresses Glycolysis by 60–70%

In a direct head-to-head comparative study using in vitro-grown Ehrlich ascites tumor cells, both D-galactosone and D-glucosone at 2 mM produced comparable inhibition of DNA synthesis (assessed by [¹⁴C]thymidine incorporation into the acid-insoluble fraction), yet their effects on glycolytic energy metabolism diverged markedly. D-glucosone (2 mM) reduced glycolysis—measured as lactate production—by 60–70%, whereas D-galactosone (2 mM), like methylglyoxal (0.4 mM), did not severely affect lactate production. ATP/ADP ratios remained ≥3.5 under all inhibitor treatments (controls: 4–6). Proliferation was completely inhibited by 1–2 mM of either galactosone or glucosone, and by 0.2–0.4 mM methylglyoxal, without severely compromising viability (dye exclusion test). Protein synthesis inhibition (measured by [¹⁴C]leucine incorporation) was 50–60% at 12 h for both 2-keto aldoses, compared to >70% within minutes for methylglyoxal. DNA synthesis inhibition reached comparable levels after 4 h for galactosone versus 2 h for glucosone, indicating a slower onset of action for the galacto-epimer [1].

Tumor cell proliferation DNA synthesis inhibition Glycolysis Energy metabolism

Unique Uridylate-Trapping Mechanism: D-Galactosone Undergoes Galactokinase-Dependent Metabolic Activation to an Unstable UDP-Adduct, a Pathway Absent in D-Glucosone

D-galactosone is phosphorylated by galactokinase and subsequently converted to UDP-galactosone by hexose-1-phosphate uridylyltransferase in AS-30D hepatoma cells and rat liver. The rate of UDP-galactosone formation exceeds 1.7 mmol/h per kg tissue wet weight. The UDP-adduct is extremely alkali-labile, degrading by elimination of UDP with a half-life of 45 min at pH 7.5 and 37°C [1]. At 1 mmol/L (in vitro) or 1 mmol/kg body weight (in vivo), D-galactosone induces UTP deficiency, which stimulates pyrimidine synthesis de novo as shown by ¹⁴CO₂ incorporation into uridylate and expansion of the total acid-soluble uridylate pool—doubling within 70 min in hepatoma cells and 110 min in rat liver. Combined treatment with N-(phosphonoacetyl)-L-aspartate (PALA), an aspartate carbamoyltransferase inhibitor, synergistically depletes UTP to 10% of control levels. The resulting UTP deficiency is selective for uridine nucleotides but secondarily reduces UDP-glucose, UDP-glucuronate, and UDP-N-acetylhexosamine pools [1]. In contrast, D-glucosone does not undergo this galactokinase-dependent activation and instead inhibits hexokinase, as established in the Reiffen & Schneider comparative study [2].

Nucleotide metabolism UTP deficiency Uridylate trapping Pyrimidine synthesis

70–90% α-1,5-Pyranose Conformer Dominance in Organic Solvents: A Synthetic Chemistry Advantage Over D-Allosone's 80% Bicyclic Forms

NMR spectroscopic analysis by Freimund et al. (2004) quantified the isomeric composition of four 2-keto aldoses in organic solvents. In Me₂SO, DMF, and pyridine, D-galactosone, D-glucosone, and 6-deoxy-D-glucosone each adopt predominantly (70–90%) the α-1,5-pyranose form with a non-hydrated keto function. By contrast, the C-3 epimer D-allosone behaves differently, forming two bicyclic isomers that together constitute 80% of the equilibrium mixture in pyridine. In water, all four compounds generate complex mixtures of up to 15 isomers, severely limiting predictable reactivity. The shift from aqueous multi-isomer chaos to a single dominant pyranose conformer in organic media is a critical enabler for regio- and stereoselective chemical transformations [1]. D-galactosone thus offers synthetic predictability comparable to D-glucosone but with the galacto-stereochemical outcome, while D-allosone's bicyclic preference makes it a less tractable synthon for pyranose-targeted chemistry.

Carbohydrate chemistry NMR spectroscopy Isomeric equilibrium Stereoselective synthesis

Glucuronidation Inhibition via UTP Depletion: D-Galactosone Operates Through a Mechanistic Branch Point Distinct from D-Galactosamine

D-galactosone was identified by Ullrich and Bock (1984) as an efficient inhibitor of glucuronide formation in isolated hepatocytes, comparable in endpoint to the classical inhibitor D-galactosamine. However, the underlying mechanisms diverge: D-galactosone reduces UDP-glucuronate pools as a secondary consequence of its UTP-trapping activity—it is phosphorylated and converted to UDP-galactosone, depleting UTP and consequently reducing the UDP-glucose, UDP-glucuronate, and UDP-N-acetylhexosamine pools [1][2]. D-galactosamine, by contrast, acts through massive, non-selective uridylate trapping via formation of UDP-galactosamine and UTP depletion that is more profound but less amenable to rescue by de novo pyrimidine synthesis stimulation [2]. The galactosone pathway is self-limiting because the UDP-galactosone adduct degrades with a t₁/₂ of 45 min (pH 7.5, 37°C) and because the UTP deficiency it creates strongly stimulates compensatory pyrimidine synthesis de novo, doubling the uridylate pool [2]. This mechanistic distinction means galactosone provides a titratable, partially reversible UTP-depletion tool, whereas galactosamine produces a more sustained and less reversible nucleotide depletion.

Glucuronidation Hepatocyte metabolism Phase II conjugation UDP-glucuronate

Enzymatic Production Route: Pyranose 2-Oxidase Oxidizes D-Galactose to 2-Dehydro-D-Galactopyranose in 40–98% Yield, Enabling Biocatalytic Access

Pyranose 2-oxidase (P2O) from the basidiomycete Peniophora gigantea catalyzes the regioselective C-2 oxidation of D-galactose to 2-dehydro-D-galactopyranose with yields ranging from 40% to 98%, depending on reaction conditions [1]. This biocatalytic route is significant because it provides direct, one-step access to the 2-keto galactose derivative without the protecting-group manipulations and competing oxidation pathways inherent to chemical approaches. The same enzyme oxidizes D-glucose to D-glucosone with a kcat/KM of 106,700 s⁻¹·M⁻¹ (100% conversion), but the enzyme's substrate tolerance means D-galactose is also accepted with meaningful catalytic efficiency [1][2]. Engineered P2O variants have been developed that modulate substrate selectivity—specifically increasing kcat/KM for D-galactose while decreasing it for D-glucose—enabling preferential production of 2-dehydro-D-galactopyranose from mixed hexose feedstocks [2].

Biocatalysis Enzymatic oxidation Rare sugar synthesis Pyranose oxidase

Optimal Scientific and Industrial Application Scenarios for 2-Dehydro-D-Galactopyranose Based on Quantitative Differentiation Evidence


Glycolysis-Independent DNA Synthesis Inhibition Studies in Tumor Cell Models

D-galactosone at 1–2 mM completely inhibits Ehrlich ascites tumor cell proliferation and suppresses DNA synthesis to <50% of control levels without impairing glycolytic lactate production, whereas the commonly used analog D-glucosone simultaneously reduces glycolysis by 60–70% at equimolar concentration [1]. This differential makes D-galactosone the preferred tool compound for experiments that require uncoupling DNA synthesis inhibition from energy metabolism collapse—for example, dissecting the relative contributions of nucleotide depletion versus energetic stress to antiproliferative phenotypes. Users should note the slower onset of DNA synthesis inhibition (4 h for galactosone vs. 2 h for glucosone) when designing time-course experiments [1].

Selective UTP Pool Depletion and Pyrimidine Metabolism Research

D-galactosone at 1 mM (in vitro) or 1 mmol/kg (in vivo) selectively depletes UTP pools via galactokinase-dependent formation of UDP-galactosone (>1.7 mmol/h/kg) and simultaneously stimulates compensatory pyrimidine synthesis de novo, doubling the uridylate pool within 70–110 min [1]. This makes it uniquely suited for studies of uridine nucleotide homeostasis, feedback regulation of pyrimidine biosynthesis, or combination regimens with de novo pyrimidine synthesis inhibitors such as PALA, where synergistic UTP depletion to 10% of control can be achieved [1]. D-glucosone cannot substitute in these applications because it lacks the galactokinase-dependent activation pathway [2].

Stereoselective Chemical Synthesis Exploiting the 70–90% α-1,5-Pyranose Conformer in Organic Solvents

In Me₂SO, DMF, or pyridine, D-galactosone equilibrates to 70–90% of a single α-1,5-pyranose form with a non-hydrated C-2 ketone, in contrast to its C-3 epimer D-allosone, which forms 80% bicyclic species in pyridine [1]. This well-defined isomeric composition makes D-galactosone a predictable chiral synthon for reactions requiring a specific anomeric configuration and ring size—including glycosylation, oximation, and reductive amination at C-2. Synthetic chemists targeting galacto-configured products should select D-galactosone over D-glucosone (which yields gluco-products) and over D-allosone (which is poorly behaved synthetically due to bicyclic form dominance) [1].

Hepatocyte Glucuronidation Studies Requiring Titratable, Partially Reversible UTP Depletion

D-galactosone efficiently inhibits glucuronide conjugation in isolated hepatocytes through UTP trapping and secondary UDP-glucuronate depletion, but unlike the classical inhibitor D-galactosamine, its effect is partially self-limiting because the UDP-galactosone adduct degrades with a half-life of 45 min at physiological pH and temperature, and because compensatory pyrimidine synthesis de novo is strongly induced [1][2]. This kinetic profile makes D-galactosone the agent of choice for glucuronidation studies that require a graded, recoverable UTP depletion rather than the profound and poorly reversible nucleotide crisis induced by D-galactosamine [1].

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